molecular formula C16H20N2O2 B12081084 ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate

ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12081084
M. Wt: 272.34 g/mol
InChI Key: CKZFCYPRBVJFQJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 3-position and a 4-tert-butylphenyl group at the 5-position. The tert-butyl group is known for its bulky nature, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the pyrazole ring and ester functionality.

    Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: This compound has a phenyl group instead of the tert-butylphenyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-20-15(19)14-10-13(17-18-14)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

CKZFCYPRBVJFQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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